Benzamide, N-[(4-chlorophenyl)thio]-
Description
Benzamide, N-[(4-chlorophenyl)thio]- is a benzamide derivative characterized by a sulfur atom (thio group) bridging the benzamide core and a 4-chlorophenyl substituent. Benzamide derivatives are widely studied for their applications in medicinal chemistry, including antifungal, insecticidal, and enzyme-inhibitory activities, driven by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
CAS No. |
68556-47-8 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H10ClNOS/c14-11-6-8-12(9-7-11)17-15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
CWAACKBJNLJBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-Chlorobenzenethiol
The most straightforward approach involves reacting 4-chlorobenzenethiol with benzoyl chloride under basic conditions. However, the nucleophilicity of thiols is lower than amines, necessitating optimized conditions:
- Reagents : Benzoyl chloride, 4-chlorobenzenethiol, triethylamine (TEA)
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Conditions : 0–25°C, inert atmosphere (N₂ or Ar)
- Mechanism : TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Example Procedure :
Coupling Agent-Mediated Synthesis
To enhance efficiency, coupling agents such as benzotriazol-1-ol (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:
- Reagents : Benzoyl chloride, 4-chlorobenzenethiol, HOBt, EDC, 4-methylmorpholine
- Solvent : 1,2-Dichloroethane or DMF
- Conditions : 40°C, 20 hours
- Mechanism : HOBt/EDC activates the carboxylic acid (from in situ hydrolysis of benzoyl chloride) to form an active ester, facilitating nucleophilic attack by the thiol.
Example Procedure :
Alternative Methods: Hydrazide Intermediates
A less common route involves synthesizing a hydrazide intermediate followed by thioether formation:
- Synthesis of Benzamide Hydrazide : React benzoyl chloride with hydrazine hydrate in ethanol.
- Thioether Formation : Treat the hydrazide with 4-chlorobenzenethiol in the presence of iodine or H₂O₂.
Yield : 50–65% (lower due to side reactions).
Reaction Optimization and Critical Parameters
Solvent Effects
Temperature and Atmosphere
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
- Column chromatography : Required for complex mixtures; SiO₂ with gradient elution (5–30% ethyl acetate in hexane).
Characterization and Analytical Data
Spectroscopic Characterization
Mass Spectrometry
Challenges and Troubleshooting
Thiol Oxidation
- Mitigation : Use degassed solvents and chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation.
Low Yields in Direct Acylation
- Solution : Employ coupling agents (HOBt/EDC) to activate the carbonyl group, improving electrophilicity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-[(4-chlorophenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated benzamides.
Scientific Research Applications
Chemistry: Benzamide, N-[(4-chlorophenyl)thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, Benzamide, N-[(4-chlorophenyl)thio]- is used as an additive in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Sulfonyl Groups : Thioether-containing derivatives (e.g., ) exhibit higher nucleophilicity compared to sulfonamide analogs (e.g., LMM5 in ), influencing reactivity and target interactions.
- Chlorophenyl vs.
Structural and Conformational Analysis
- Amide Group Conformation : Similar to N-(2,6-dichlorophenyl)benzamide and other analogs, the amide group in N-[(4-chlorophenyl)thio]benzamide adopts a trans conformation, stabilizing the molecule via resonance and minimizing steric clashes .
- Crystallography : Tools like SHELX and ORTEP are frequently employed to resolve crystal structures of benzamide derivatives, aiding in the analysis of bond parameters and intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for preparing Benzamide, N-[(4-chlorophenyl)thio]-?
Methodological Answer: A common approach involves coupling a benzamide precursor with a 4-chlorophenylthiol group via nucleophilic aromatic substitution or thioether formation. For example, base-promoted multicomponent reactions (e.g., using K₂CO₃ or NaH) can facilitate sulfur incorporation into the aromatic ring . Characterization typically includes ¹H/¹³C NMR to confirm the thioether linkage and LC-MS to verify purity. Example Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 72 |
| NaH | THF | 0°C→RT | 65 |
Q. How is the crystal structure of Benzamide, N-[(4-chlorophenyl)thio]- determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving structures. Key parameters include bond lengths (C-S ≈ 1.78 Å) and torsion angles to confirm planar geometry .
Q. What thermodynamic properties are critical for characterizing this compound?
Methodological Answer: Enthalpy of formation (ΔfH°) and combustion (ΔcH°) are measured using calorimetry. NIST databases provide validated values for related benzamides (e.g., ΔfH°solid for N-phenylbenzamide = -245 kJ/mol), which can guide computational validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported crystallographic data?
Methodological Answer: Discrepancies in lattice parameters or hydrogen bonding may arise from refinement protocols. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can validate experimental geometries. For example, a 2010 computational study reconciled conflicting bond angles in chlorophenyl derivatives by comparing experimental vs. theoretical torsion angles .
Q. What strategies optimize the synthesis of derivatives for pharmacological screening?
Methodological Answer: Introduce functional groups (e.g., fluorinated or brominated moieties) at the benzamide core to enhance bioavailability. Parallel synthesis using automated platforms (e.g., microwave-assisted reactions) improves efficiency. Structural analogs in show activity against viral targets, suggesting thioether linkages enhance binding affinity .
Q. How do researchers address challenges in refining twinned or low-resolution crystallographic data?
Methodological Answer: SHELXL’s twin refinement module (BASF parameter) is used for twinned crystals. For low-resolution data (<1.0 Å), restraints on bond lengths and anisotropic displacement parameters improve model stability. Comparative analysis with high-resolution datasets (e.g., from ) ensures accuracy .
Q. What spectroscopic techniques validate electronic transitions in this compound?
Methodological Answer: UV-Vis spectroscopy identifies π→π* and n→π* transitions (e.g., λmax ≈ 270 nm for the benzamide moiety). Time-Dependent DFT (TD-DFT) simulations correlate experimental peaks with molecular orbital transitions, resolving ambiguities in conjugation effects from the thioaryl group .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity of structurally similar benzamides?
Methodological Answer: Variations in assay conditions (e.g., cell lines, concentration ranges) often explain contradictions. Meta-analysis of IC₅₀ values and structural clustering (e.g., using QSAR models) isolates critical substituents. For example, highlights that nitro groups at specific positions enhance antiviral activity, while chloro substituents modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
